2-Acetamido-2-desoxi-β-D-glucopiranósido de bencilo

Descripción general

Descripción

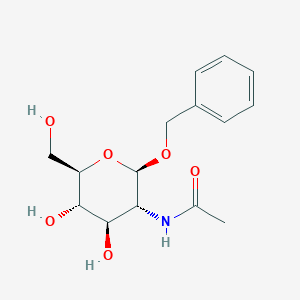

Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is a derivative of glucopyranose, characterized by the presence of a benzyl group attached to the 2-acetamido-2-deoxy-beta-D-glucopyranoside structure. This compound is widely used in glycobiology research due to its structural similarity to naturally occurring glycosides .

Aplicaciones Científicas De Investigación

Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is extensively used in scientific research, particularly in the fields of glycobiology and biochemistry. It serves as a substrate for studying enzyme activities, including glycosidases and glycosyltransferases. Additionally, it is used in the synthesis of complex oligosaccharides and glycoconjugates for biological studies .

In medicine, this compound is employed in the development of glycomimetics, which are used as therapeutic agents for various diseases, including cancer and infectious diseases. Its ability to mimic natural glycosides makes it a valuable tool in drug discovery and development .

Mecanismo De Acción

Target of Action

Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside, also known as Benzyl N-acetyl-β-D-glucosaminide , is a biomedical compound used for studying bacterial infections

Mode of Action

It is known to inhibit glycosyltransferase incorporation of glucosamine into o-glycans .

Biochemical Pathways

The compound affects the biochemical pathways involving glycosyltransferase and the incorporation of glucosamine into O-glycans . This can lead to the suppression of mucin biosynthesis, which is a key process in the formation of a protective mucus layer in various organs .

Result of Action

The compound’s action results in the suppression of mucin biosynthesis and the inhibition of MUC1 expression in certain cell lines, such as the breast cancer cell line MDF-7 . This suggests potential applications in cancer research.

Análisis Bioquímico

Biochemical Properties

Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside has been demonstrated to be an effective inhibitor against various enzymes, including proteases, glycosidases, and kinases . The nature of these interactions is largely dependent on the specific enzyme , but generally involves the compound binding to the active site of the enzyme, thereby preventing its normal function .

Cellular Effects

While specific cellular effects can vary depending on the cell type and context, Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside generally acts to disrupt normal cellular processes by inhibiting key enzymes . This can influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside exerts its effects primarily through binding interactions with biomolecules . This can result in enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside typically involves the glycosylation of 2-acetamido-2-deoxy-D-glucose with benzyl alcohol. The reaction is catalyzed by an acid, such as trifluoromethanesulfonic acid, under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Sodium periodate in aqueous solution.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products:

Oxidation: Aldehyde derivatives.

Reduction: De-benzylated glucopyranosides.

Substitution: Various substituted glucopyranosides depending on the nucleophile used.

Comparación Con Compuestos Similares

- Benzyl 2-Acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside

- Benzyl 2-Acetamido-2-deoxy-alpha-D-galactopyranoside

- Benzyl 2-Acetamido-2-deoxy-alpha-D-glucopyranoside

Comparison: Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is unique due to its specific beta-D-glucopyranoside configuration, which influences its interaction with enzymes and receptors. Compared to its alpha-D-galactopyranoside and alpha-D-glucopyranoside counterparts, the beta-D-glucopyranoside form exhibits different inhibitory properties and biological activities .

Actividad Biológica

Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside (BAG) is a significant compound in glycobiology and biochemistry due to its structural resemblance to natural glycosides. This article explores its biological activity, mechanisms of action, and implications in various research contexts.

Overview of Benzyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside

BAG is a derivative of glucopyranose characterized by a benzyl group attached to the 2-acetamido-2-deoxy-beta-D-glucopyranoside structure. It is primarily utilized in research for its ability to inhibit specific enzyme activities, particularly those involved in glycosylation processes.

Target Enzymes

BAG acts as an inhibitor of glycosyltransferases, enzymes responsible for the transfer of sugar moieties to proteins and lipids. Specifically, it inhibits the incorporation of glucosamine into O-glycans, affecting mucin biosynthesis and MUC1 expression in certain cancer cell lines, such as MDF-7.

Biochemical Pathways

The compound disrupts normal cellular processes by binding to key enzymes involved in glycosylation. This inhibition leads to altered glycan structures on cell surfaces, which can affect cell signaling and recognition processes .

Inhibition of Mucin Biosynthesis

BAG has been shown to suppress mucin biosynthesis significantly. In experiments with mucin-producing colon cancer cell lines (e.g., LS174T), BAG inhibited the formation of fully glycosylated mucins, highlighting its potential as a therapeutic agent in cancers characterized by excessive mucin production .

Effects on HIV Replication

Research has indicated that BAG can enhance HIV infectivity under certain conditions. In vitro studies demonstrated that pretreatment with BAG increased the percentage of HIV-infected cells and the production of viral particles. Specifically, BAG-treated target cells exhibited increased expression of HLA-DR but reduced levels of activation markers such as CD25 and CCR5 . This suggests that BAG's inhibition of O-glycosylation may facilitate viral entry and replication.

Case Studies

- Mucin Biosynthesis Inhibition : A study demonstrated that BAG effectively inhibited mucin production in LS174T cells, leading to a reduction in fully glycosylated mucins. This was attributed to BAG's interference with glycosyltransferase activity .

- HIV Infectivity Enhancement : Another study showed that BAG treatment increased HIV replication rates significantly when used on PHA-blast target cells. The results indicated a 30-fold increase in infected cells when using virus grown in the presence of BAG compared to controls .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Benzyl 2-Acetamido-2-deoxy-alpha-D-galactopyranoside | α-D-Galactopyranoside | Inhibits O-glycosylation; enhances HIV infectivity |

| Benzyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside | β-D-Galactopyranoside | Similar inhibition profile; less studied |

| Benzyl 2-Acetamido-2-deoxy-alpha-D-glucopyranoside | α-D-Glucopyranoside | Different inhibitory properties; potential for varied applications |

Propiedades

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6/c1-9(18)16-12-14(20)13(19)11(7-17)22-15(12)21-8-10-5-3-2-4-6-10/h2-6,11-15,17,19-20H,7-8H2,1H3,(H,16,18)/t11-,12-,13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOZFDIGKDPQBO-KJWHEZOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201236521 | |

| Record name | Phenylmethyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13343-67-4 | |

| Record name | Phenylmethyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13343-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.